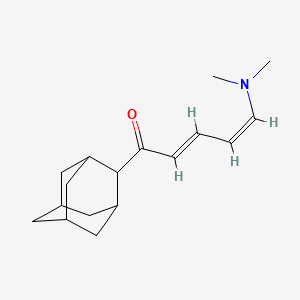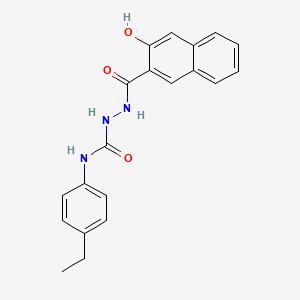![molecular formula C16H26ClNO2 B5218403 2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5218403.png)
2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine, also known as carvedilol, is a beta-blocker medication used to treat heart failure and hypertension. It was first synthesized in 1978 and approved for medical use in the United States in 1995. Carvedilol is a complex molecule with a unique structure that provides it with a range of therapeutic benefits.
Mechanism of Action
Carvedilol is a beta-blocker that works by blocking the beta receptors in the heart and blood vessels. This reduces the heart rate and blood pressure, which can help to improve heart function and reduce the risk of cardiovascular events. Carvedilol also has antioxidant properties that can help to reduce oxidative stress and inflammation in the body.
Biochemical and Physiological Effects
Carvedilol has a range of biochemical and physiological effects. It can reduce heart rate, blood pressure, and cardiac output. It can also improve left ventricular function and reduce the risk of heart failure. Carvedilol has been shown to have antioxidant properties that can reduce oxidative stress and inflammation in the body. It can also improve insulin sensitivity and reduce the risk of diabetes.
Advantages and Limitations for Lab Experiments
Carvedilol has several advantages for lab experiments. It is a well-studied molecule with a range of therapeutic benefits that can be explored in various research settings. It is also relatively stable and easy to work with. However, 2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine can be expensive and difficult to obtain in large quantities, which can limit its use in some experiments.
Future Directions
There are several future directions for 2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine research. One area of interest is its potential use in treating neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Carvedilol has been shown to have antioxidant properties that can reduce oxidative stress and inflammation in the brain, which may be beneficial in these conditions. Another area of interest is the development of new formulations of 2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine that can improve its bioavailability and reduce side effects. Finally, 2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine may have potential as a cancer treatment, as it has been shown to have anti-cancer properties in some studies.
Synthesis Methods
Carvedilol is synthesized by reacting 4-chloro-2,6-dimethylphenol with ethylene oxide to form 2-(4-chloro-2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with diethylamine and ethyl chloroformate to form 2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine, or 2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine.
Scientific Research Applications
Carvedilol has been the subject of numerous scientific studies and clinical trials. It has been shown to be effective in treating heart failure, hypertension, and other cardiovascular conditions. Carvedilol has also been studied for its potential use in treating other conditions, such as Parkinson's disease, Alzheimer's disease, and cancer.
properties
IUPAC Name |
2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClNO2/c1-5-18(6-2)7-8-19-9-10-20-16-13(3)11-15(17)12-14(16)4/h11-12H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLCYNVPSUMOSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCOC1=C(C=C(C=C1C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxyethyl 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B5218325.png)
![2-{[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5218335.png)
![N-(5-chloro-2-methoxyphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5218338.png)
![N-methyl-2-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine](/img/structure/B5218340.png)
![4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B5218348.png)
![4-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-diethylaniline](/img/structure/B5218371.png)
![2-(5-{[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B5218372.png)
![4-[(2,5-dimethylphenyl)amino]-2-(3-methoxybenzyl)-4-oxobutanoic acid](/img/structure/B5218373.png)
![1-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-2-piperidinone](/img/structure/B5218388.png)

![2-(2,5-dimethylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B5218406.png)

![5-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5218419.png)
![4-(2-nitro-5-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}phenyl)morpholine](/img/structure/B5218424.png)